molecular formula C7H4BrF3O B2712698 3-Bromo-2,4,5-trifluorobenzyl alcohol CAS No. 1260825-79-3

3-Bromo-2,4,5-trifluorobenzyl alcohol

Cat. No. B2712698
CAS RN: 1260825-79-3
M. Wt: 241.007
InChI Key: IJJUTVTUBSSHKT-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trifluorobenzyl alcohol is a chemical compound with the IUPAC name (3-bromo-2,4,5-trifluorophenyl)methanol . It has a molecular weight of 241.01 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved through a series of reactions. The process involves carrying out an esterification reaction on 2,4,5-trifluorobenzyl chloride and carboxylate to prepare 2,4,5-trifluorobenzyl ester. This ester is then hydrolyzed to prepare 2,4,5-trifluorobenzyl alcohol. Finally, the alcohol is brominated to prepare the target product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1,12H,2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The compound is stored at ambient temperature .

Scientific Research Applications

Self-Oxidizing Protecting Groups

3-Bromo-2,4,5-trifluorobenzyl alcohol has been utilized in the development of novel alcohol protecting groups. These groups can be removed under reductive conditions coupled with substrate oxidation to directly produce aldehydes or ketones. This process, facilitated by 1,5-hydrogen transfer followed by β-fragmentation, showcases the compound's role in simplifying synthesis steps in organic chemistry (Curran & Yu, 1992).

Dendritic Macromolecules Synthesis

In polymer science, this compound serves as a key intermediate in the convergent growth approach to dendritic macromolecules. This approach allows precise control over the molecular architecture, enabling the synthesis of polymers with defined branching and functional group placement. This method highlights the compound's utility in creating advanced materials with potential applications in drug delivery, catalysis, and nanotechnology (Hawker & Fréchet, 1990).

Synthesis of Polycyclic Aromatic Hydrocarbons

This compound has been developed as an innovative annulating reagent for the synthesis of polycyclic aromatic hydrocarbons. Utilizing a palladium/electron-deficient phosphine catalyst, this method enables the efficient construction of complex aromatic systems through cascade reactions involving sequential C-C bond formations. This application underscores the compound's contribution to expanding the toolbox for organic synthesis, particularly in the context of pharmaceuticals and agrochemicals (Iwasaki et al., 2015).

Enzyme Study and Inhibition

In biochemistry, structures of enzymes complexed with this compound analogs have been determined, providing insights into enzyme mechanisms and interactions. For example, studies on alcohol dehydrogenase have revealed how substitutions on benzyl alcohols affect enzyme activity and substrate binding, contributing to our understanding of enzymatic reactions and potential drug design strategies (Ramaswamy, Eklund, & Plapp, 1994).

Antioxidant and Antimicrobial Compounds

Research on natural products has identified derivatives of this compound in marine algae, exhibiting significant antioxidant and antimicrobial activities. These findings highlight the compound's potential in the discovery and development of new therapeutic agents, especially as part of the ongoing search for novel bioactive substances from marine sources (Xu et al., 2004).

Safety and Hazards

The compound has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

(3-bromo-2,4,5-trifluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1,12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJUTVTUBSSHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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